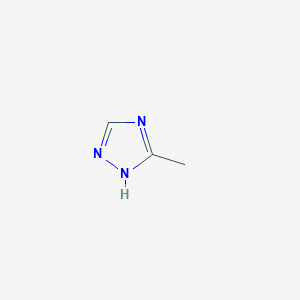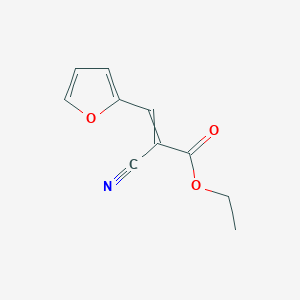
3-甲基-1H-1,2,4-三唑
描述
3-Methyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered aromatic rings containing three nitrogen atoms and two carbon atoms. The 1,2,4-triazole isomer, in particular, has nitrogen atoms at positions 1, 2, and 4 of the ring. The addition of a methyl group at the 3-position of the ring gives rise to 3-Methyl-1H-1,2,4-triazole.
科学研究应用
3-Methyl-1H-1,2,4-triazole has a wide range of scientific research applications:
作用机制
Target of Action
3-Methyl-1H-1,2,4-triazole is a heterocyclic compound that contains two carbon and three nitrogen atoms in its structure Triazole compounds, in general, are known to interact with a variety of enzymes and receptors in biological systems . For instance, 1,2,3-triazole rings have been reported to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities .
Mode of Action
For example, the 1,2,3-triazole ring interacts with the amino acids present in the active site of EGFR receptors through various interactions like electrostatic interaction, Pi- anion interaction, H-bonding, and Van der Waals interaction .
Biochemical Pathways
For instance, 1,2,3-triazole compounds have been reported to inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes, by blocking 14-α-demethylation .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
生化分析
Biochemical Properties
3-Methyl-1H-1,2,4-triazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The compound can act as an inhibitor or substrate for these enzymes, affecting their activity and altering the metabolic pathways of other compounds. Additionally, 3-Methyl-1H-1,2,4-triazole has been shown to interact with certain receptors and ion channels, modulating their function and influencing cellular signaling pathways .
Cellular Effects
The effects of 3-Methyl-1H-1,2,4-triazole on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Methyl-1H-1,2,4-triazole can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis. Moreover, the compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, 3-Methyl-1H-1,2,4-triazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, 3-Methyl-1H-1,2,4-triazole can activate or inhibit signaling pathways by interacting with receptors and ion channels. These interactions can lead to changes in gene expression, enzyme activity, and cellular function .
Temporal Effects in Laboratory Settings
The effects of 3-Methyl-1H-1,2,4-triazole can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that 3-Methyl-1H-1,2,4-triazole can be stable under certain conditions, but it may degrade over time, leading to changes in its activity and potency. Long-term exposure to the compound can result in alterations in cellular function, including changes in gene expression, enzyme activity, and metabolic pathways .
Dosage Effects in Animal Models
The effects of 3-Methyl-1H-1,2,4-triazole vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen. It is crucial to determine the appropriate dosage to minimize adverse effects while maximizing therapeutic benefits .
Metabolic Pathways
3-Methyl-1H-1,2,4-triazole is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The compound can also interact with cofactors and other enzymes, affecting metabolic flux and the levels of metabolites. Understanding the metabolic pathways of 3-Methyl-1H-1,2,4-triazole is essential for predicting its effects on cellular function and overall health .
Transport and Distribution
The transport and distribution of 3-Methyl-1H-1,2,4-triazole within cells and tissues are critical for its activity and function. The compound can be transported across cell membranes by specific transporters or passively diffuse through lipid bilayers. Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. The distribution of 3-Methyl-1H-1,2,4-triazole within tissues can affect its therapeutic and toxic effects, as well as its overall bioavailability .
Subcellular Localization
The subcellular localization of 3-Methyl-1H-1,2,4-triazole is important for its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 3-Methyl-1H-1,2,4-triazole may be localized to the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of 3-Methyl-1H-1,2,4-triazole can provide insights into its mechanisms of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: 3-Methyl-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles. For instance, the reaction of 3-cyano-1-methyl-1H-1,2,4-triazole with formaldehyde under basic conditions can yield 3-Methyl-1H-1,2,4-triazole . Another method involves the cyclization of 3,5-dibromo-1H-1,2,4-triazole .
Industrial Production Methods: In industrial settings, the synthesis of 3-Methyl-1H-1,2,4-triazole often involves the use of continuous flow processes. These methods are efficient, environmentally friendly, and allow for the large-scale production of the compound. For example, a metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported, which features an efficient construction of the triazole ring under flow conditions .
化学反应分析
Types of Reactions: 3-Methyl-1H-1,2,4-triazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of hydrazine or other reducing agents.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms of the triazole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the thiol derivative of 3-Methyl-1H-1,2,4-triazole yields 1,2,4-triazole .
相似化合物的比较
3-Methyl-1H-1,2,4-triazole can be compared with other triazole derivatives, such as 1,2,3-triazole and 1,2,4-triazole. While all these compounds share a similar triazole ring structure, their chemical properties and biological activities can vary significantly:
1,2,3-Triazole: This isomer has nitrogen atoms at positions 1, 2, and 3 of the ring.
1,2,4-Triazole: This isomer, without the methyl group, is commonly used in the synthesis of pharmaceuticals and agrochemicals.
The unique positioning of the methyl group in 3-Methyl-1H-1,2,4-triazole imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
属性
IUPAC Name |
5-methyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c1-3-4-2-5-6-3/h2H,1H3,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKFSRWSQOQYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878692 | |
| Record name | 124TRIAZOLE3METHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7170-01-6 | |
| Record name | 3-Methyl-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7170-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1,2,4-triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007170016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7170-01-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-METHYL-1,2,4-TRIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU58ZCY8DD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Methyl-1H-1,2,4-triazole?
A1: 3-Methyl-1H-1,2,4-triazole has the molecular formula C3H5N3 and a molecular weight of 83.09 g/mol. []
Q2: What spectroscopic data is available for characterizing 3-Methyl-1H-1,2,4-triazole and its derivatives?
A2: Researchers frequently utilize infrared and multinuclear NMR (1H and 13C) spectroscopy to characterize these compounds. These techniques provide insights into the compound's structure and bonding properties. [, ]
Q3: How does the structure of 3-Methyl-1H-1,2,4-triazole influence its potential for tautomerism?
A3: Research suggests a preference for the 3-RA-5-RD-1H-tautomer in both mono- and 3,5-disubstituted 1,2,4-triazoles, including derivatives of 3-Methyl-1H-1,2,4-triazole. This preference is influenced by the substituents present on the triazole ring. []
Q4: Can you provide an example of how modifications to the 3-Methyl-1H-1,2,4-triazole structure impact its crystal structure?
A4: In the case of 4-[(E)-(4-Fluorobenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione, the dihedral angle between the 1,2,4-triazole and benzene rings can vary significantly depending on the specific crystal structure. Studies have identified two independent molecules within the asymmetric unit of this compound, displaying dihedral angles of 36.85° and 7.81°, respectively. These variations in crystal structure are attributed to the influence of intermolecular interactions, such as N—H⋯S hydrogen bonds, which contribute to the overall packing arrangement of the molecules within the crystal lattice. []
Q5: Have any metal complexes incorporating 3-Methyl-1H-1,2,4-triazole or its derivatives been reported?
A5: Yes, several metal complexes have been synthesized and characterized. For example, researchers have prepared copper(II) complexes with 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione (AMT) as a ligand. The copper(II) ion coordinates with the nitrogen and sulfur atoms of the AMT ligand, forming a distorted octahedral geometry around the metal center. [, ] Additionally, a dimeric silver(I) complex containing a 1,2,4-triazole moiety has also been reported. []
Q6: Does 3-Methyl-1H-1,2,4-triazole exhibit any catalytic properties?
A6: While 3-Methyl-1H-1,2,4-triazole itself may not be a widely studied catalyst, a derivative containing this moiety, [Cu(trzadc)2(MeOH)]∙MeOH, has shown catalytic activity in the Chan-Evans-Lam arylation reaction. In this complex, trzadc represents 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid, demonstrating the potential for incorporating this structure into catalytically active compounds. []
Q7: How has computational chemistry been employed in research related to 3-Methyl-1H-1,2,4-triazole?
A7: Researchers have used theoretical calculations, including Density Functional Theory (DFT), to study the tautomeric conformations of 3-Methyl-1H-1,2,4-triazole and its derivatives. By calculating 13C NMR chemical shifts based on magnetic shielding tensors, they gain insights into the preferred tautomeric forms in solution. [] Furthermore, computational methods, such as quantitative structure-activity relationship (QSAR) modeling, are utilized to predict the reactivity of related compounds like (benzo-)triazoles. []
Q8: Are there known applications of 3-Methyl-1H-1,2,4-triazole derivatives in medicinal chemistry?
A8: Yes, derivatives of 3-Methyl-1H-1,2,4-triazole, particularly those incorporating the 1,2,4-triazole-5(4H)-thione moiety, have been investigated for their potential biological activities. For instance, compounds like 4-salicylideneamino-3-methyl-1,2,4-triazole-5-thione (SAMTT) and 4-(2,4-dihydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione (DBAMTT) have demonstrated anticorrosion properties on mild steel in hydrochloric acid solutions. [] Additionally, various triazole Schiff and Mannich bases have been synthesized and evaluated for their antimicrobial and anthelmintic activities. []
Q9: What analytical techniques are commonly employed to study 3-Methyl-1H-1,2,4-triazole and its derivatives?
A9: Common analytical techniques include:
- Spectroscopy: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for structural characterization. [, ]
- X-ray Diffraction: This technique elucidates the crystal structures of these compounds. [, , ]
- Electrochemical techniques: Methods like potentiodynamic polarization and electrochemical impedance spectroscopy are employed to assess the anticorrosion properties of certain derivatives. []
Q10: Is there research on the environmental impact of 3-Methyl-1H-1,2,4-triazole and its derivatives?
A10: While specific information on the environmental impact of 3-Methyl-1H-1,2,4-triazole is limited within the provided research, researchers are actively investigating strategies for resource efficiency and waste management in the synthesis and application of similar heterocyclic compounds. [] Furthermore, studies evaluating the ecotoxicological effects and exploring mitigation strategies for structurally related compounds can provide valuable insights for assessing the potential environmental impact of 3-Methyl-1H-1,2,4-triazole.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1,2,3]Triazolo[1,5-a]pyridine](/img/structure/B1296001.png)








![n-[4-(Acetylamino)phenyl]glycine](/img/structure/B1296016.png)

![8-Oxabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1296020.png)

